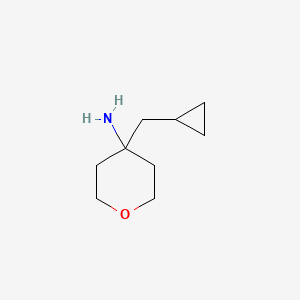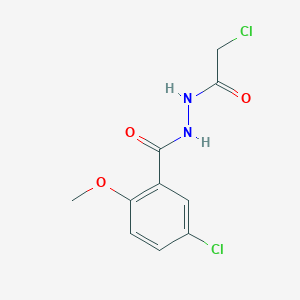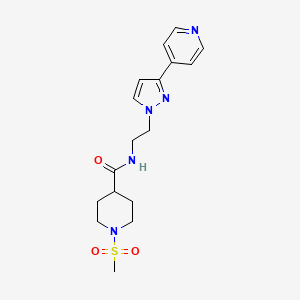![molecular formula C27H24N4O4S B2508624 2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-82-8](/img/structure/B2508624.png)
2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a quinoline moiety, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione structure, making it a subject of interest for researchers exploring new chemical entities.
Mechanism of Action
Target of Action
It is known that quinoline and piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . Therefore, it is plausible that this compound may interact with similar targets.
Mode of Action
Quinoline-based compounds are known to interact with various proteins and enzymes, altering their function and leading to changes in cellular processes . Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
These could potentially include pathways related to neurotransmission, immune response, and cell proliferation .
Pharmacokinetics
A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5), which assesses the absorption, distribution, metabolism, and excretion (adme) properties of compounds . Most of the compounds complied with RO5, suggesting good bioavailability .
Result of Action
Quinoline-based compounds are known for their anticancer activity , and piperazine derivatives have been associated with antipsychotic effects . Therefore, it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and piperazine derivatives. One common approach is to first synthesize quinolin-8-ylsulfonyl chloride, which is then reacted with piperazine to form the corresponding sulfonamide. Subsequent alkylation with an appropriate ethyl halide introduces the ethyl group, followed by cyclization to form the benzo[de]isoquinoline-1,3(2H)-dione core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure consistent quality and yield. Additionally, green chemistry principles such as solvent recycling, energy-efficient reactions, and the use of environmentally benign reagents would be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline and benzo[de]isoquinoline-1,3(2H)-dione moieties can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline and dione groups to yield reduced forms.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further functionalized.
Reduction: : Reduced quinoline and dione derivatives.
Substitution: : Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug discovery, particularly as a lead compound for the development of new drugs targeting specific diseases.
Industry: : Its unique chemical structure makes it suitable for use in materials science, such as the development of new polymers or coatings.
Comparison with Similar Compounds
This compound is unique due to its specific combination of quinoline, piperazine, and benzo[de]isoquinoline-1,3(2H)-dione structures Similar compounds might include other quinoline derivatives, piperazine-based drugs, or benzo[de]isoquinoline derivatives
List of Similar Compounds
Quinoline derivatives
Piperazine-based drugs
Benzo[de]isoquinoline derivatives
Properties
IUPAC Name |
2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGVXMOKXSIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2508545.png)
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)
![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)
![3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2508549.png)
![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)


![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2508562.png)
